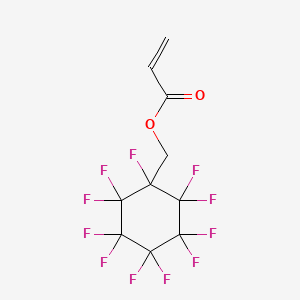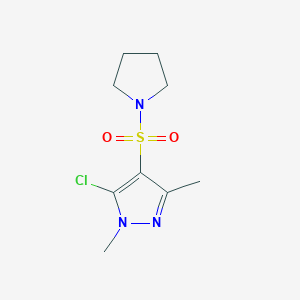
五氟苯基 4-硝基苯磺酸酯
描述
Pentafluorophenyl 4-nitrobenzenesulfonate is an important sulfonate compound . It is commonly used in various organic chemical reactions, such as esterification reaction, etherification reaction, and oximation reaction .
Molecular Structure Analysis
The molecular formula of Pentafluorophenyl 4-nitrobenzenesulfonate is C12H4F5NO5S . Its molecular weight is 369.23 .Physical And Chemical Properties Analysis
Pentafluorophenyl 4-nitrobenzenesulfonate appears as a white to light yellow powder or crystal . It has a melting point of 106.0 to 110.0 °C . It is slightly soluble in water and soluble in most organic solvents .科学研究应用
肽合成
五氟苯基 4-硝基苯磺酸酯 (PFNB) 已被用作肽偶联剂。以 PFNB 与 1-羟基苯并三唑为催化剂,将 Boc- 或 Fmoc-保护的氨基酸与氨基酸酯偶联,有效地合成了受保护的二肽。该过程以良好的收率产生了受保护的二肽,证明了 PFNB 在肽合成中的效用(Pudhom & Vilaivan,2001 年)。
聚合物功能化
PFNB 已被整合到明确定义的线性聚合物链上活化酯部分的受控定位中。具体来说,一种新设计单体五氟苯基 4-马来酰亚胺苯甲酸酯,在氮氧化物介导聚合的不同阶段以动力学方式安装。这种方法通过聚合后功能化成功安装了非极性和极性官能团,突出了 PFNB 在创建局部功能化聚合物中的多功能性(Kakuchi 等人,2012 年)。
化学传感
PFNB 衍生物已在智能化学计量器的设计中得到探索。例如,基于 PFNB 的化学计量器展示了通过肉眼颜色变化特异性识别氟离子的能力。这表明 PFNB 衍生物在为特定离子或分子创建灵敏且选择性的传感器中具有潜在用途(Shweta 等人,2017 年)。
安全和危害
作用机制
Target of Action
Pentafluorophenyl 4-nitrobenzenesulfonate is an important sulfonate compound . It is primarily used as an esterification reagent or catalyst in organic synthesis . The primary targets of this compound are the reactants in various organic chemical reactions, such as esterification, etherification, and oximation reactions .
Mode of Action
The compound interacts with its targets by participating in the reactions as a reagent or catalyst . In an esterification reaction, for example, it can act as an esterifying agent, facilitating the reaction between a carboxylic acid and an alcohol to form an ester .
Biochemical Pathways
The exact biochemical pathways affected by Pentafluorophenyl 4-nitrobenzenesulfonate depend on the specific reactions it is involved in. As an esterification reagent or catalyst, it plays a crucial role in the esterification pathway, leading to the formation of esters .
Pharmacokinetics
It is known to be soluble in toluene , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The molecular and cellular effects of Pentafluorophenyl 4-nitrobenzenesulfonate’s action are largely dependent on the specific reactions it is involved in. In general, its action results in the formation of new compounds, such as esters in the case of esterification reactions .
Action Environment
The action, efficacy, and stability of Pentafluorophenyl 4-nitrobenzenesulfonate can be influenced by various environmental factors. For instance, its solubility in toluene suggests that the presence of this solvent can enhance its action . Furthermore, it should be stored in a dry, well-ventilated place, away from fire and heat sources , indicating that these environmental conditions can affect its stability.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVZFMQPLLPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382438 | |
| Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244633-31-6 | |
| Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl 4-Nitrobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Pentafluorophenyl 4-nitrobenzenesulfonate in peptide chemistry?
A1: Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is primarily used as a coupling reagent in peptide synthesis. [, ] It facilitates the formation of peptide bonds between protected amino acids, allowing for the controlled synthesis of peptide chains.
Q2: Can you elaborate on the mechanism of action of PFNB in peptide coupling reactions?
A2: PFNB reacts with the carboxyl group of a protected amino acid in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This forms an activated ester intermediate, which is more susceptible to nucleophilic attack by the amine group of another amino acid. [] This results in the formation of a peptide bond between the two amino acids.
Q3: Besides peptide synthesis, are there other reported applications of PFNB?
A3: Yes, PFNB has been utilized to conjugate acridine derivatives to oligonucleotides. [] This involved activating the carboxyl group of an acridine derivative with PFNB, followed by coupling to an amine-modified oligonucleotide. This conjugation strategy was explored for developing molecules that target and stabilize DNA quadruplexes, particularly in the context of telomere research.
Q4: The paper mentions a "catalytic effect" of LiNi0.6Mn0.2Co0.2O2 (NCM622) cathode on PFNB decomposition. Could you elaborate on this finding?
A4: Research indicates that PFNB can be preferentially oxidized on the surface of NCM622 cathodes in lithium-ion batteries. [] This decomposition is suggested to be facilitated by a catalytic effect of the NCM622 material. The decomposition products contribute to the formation of a stable cathode electrolyte interphase (CEI), which is beneficial for the battery's electrochemical performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)



![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)


![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)


![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)